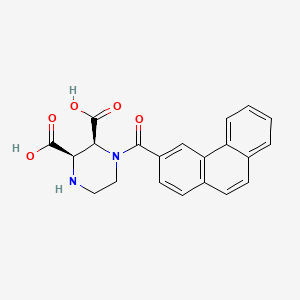
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid is a complex organic compound that features a phenanthrene moiety attached to a piperazine ring, which is further substituted with two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the phenanthrene-3-carbonyl chloride, which is then reacted with a piperazine derivative. Subsequent steps would involve the introduction of the carboxylic acid groups under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrenequinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential as a ligand for various receptors or enzymes. Its structural features might enable it to interact with specific biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for specific industrial applications.
Mécanisme D'action
The mechanism of action of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid might include other piperazine derivatives or phenanthrene-containing molecules. Examples could include:
- 1-(phenanthrene-3-carbonyl)piperazine
- 2,3-dicarboxyphenanthrene
- Piperazine-2,3-dicarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features. The presence of both the phenanthrene moiety and the piperazine ring, along with the carboxylic acid groups, gives it distinct chemical and biological properties that set it apart from similar compounds.
Propriétés
Formule moléculaire |
C21H18N2O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1 |
Clé InChI |
VVUAQPXBYDYTDF-MSOLQXFVSA-N |
SMILES isomérique |
C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canonique |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
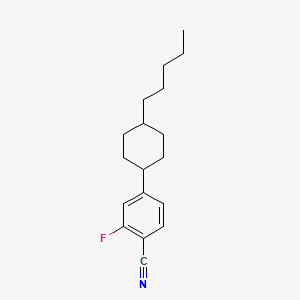
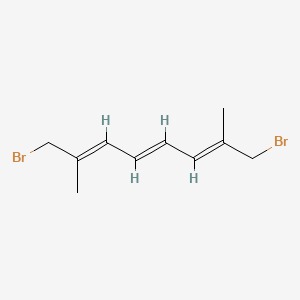

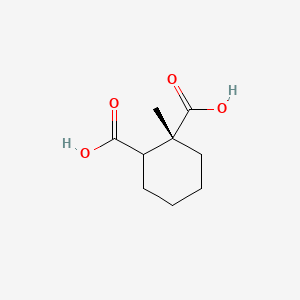
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
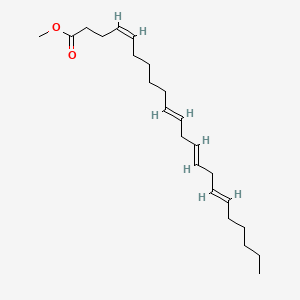

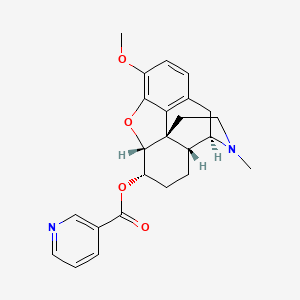
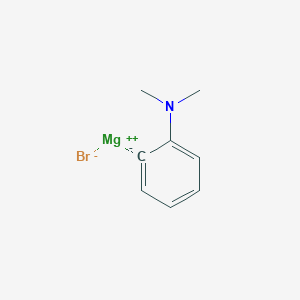
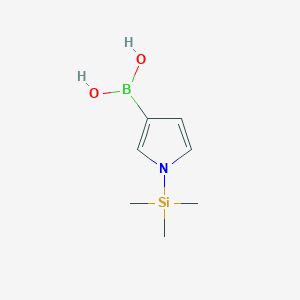
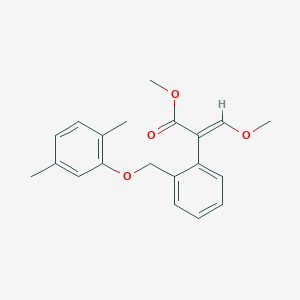
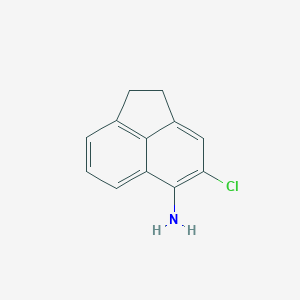
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
